molecular formula C20H21N3O3 B11139822 N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11139822
M. Wt: 351.4 g/mol
InChI Key: RJWVSVQTBRZXDC-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through a nucleophilic substitution reaction involving a suitable butanoyl chloride derivative.

    Introduction of the 2-Methoxybenzyl Group: The final step involves the alkylation of the quinazolinone core with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 4-oxo-4H-quinazoline-2-carboxamide and 2-methyl-4-oxoquinazoline.

    Benzyl Derivatives: Compounds such as N-benzyl-4-oxoquinazoline and N-(2-hydroxybenzyl)-4-oxoquinazoline.

Uniqueness

N-(2-methoxybenzyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to the presence of the 2-methoxybenzyl group, which may confer specific biological activities and enhance its therapeutic potential compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C20H21N3O3/c1-26-18-10-5-2-7-15(18)13-21-19(24)11-6-12-23-14-22-17-9-4-3-8-16(17)20(23)25/h2-5,7-10,14H,6,11-13H2,1H3,(H,21,24)

InChI Key

RJWVSVQTBRZXDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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